molecular formula C7H12N2O B1289955 N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine CAS No. 893641-32-2

N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine

Cat. No.: B1289955
CAS No.: 893641-32-2
M. Wt: 140.18 g/mol
InChI Key: KUSBHINLXPYBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,5-Dimethylisoxazol-4-yl)methyl]-N-methylamine is a secondary amine derivative featuring a substituted isoxazole ring. Its hydrochloride salt form, [(3,5-dimethyl-4-isoxazolyl)methyl]methylamine hydrochloride (CAS: 1177326-01-0), has a molecular formula of C₇H₁₃ClN₂O and a molar mass of 176.64 g/mol . The compound is structurally characterized by a 3,5-dimethylisoxazole core, a methyl group attached to the nitrogen atom of the amine, and a methylene bridge linking the isoxazole ring to the amine moiety. Its synonyms include 1-(3,5-Dimethylisoxazol-4-yl)-N-methylmethanamine hydrochloride and this compound HYDROCHLORIDE .

These features may influence its solubility, stability, and pharmacological properties, though detailed biological activity data are absent in the provided evidence.

Properties

IUPAC Name

1-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5-7(4-8-3)6(2)10-9-5/h8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSBHINLXPYBKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701283260
Record name N,3,5-Trimethyl-4-isoxazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893641-32-2
Record name N,3,5-Trimethyl-4-isoxazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893641-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,3,5-Trimethyl-4-isoxazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and scalable catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the potential of N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine as an inhibitor of bromodomain-containing protein 4 (BRD4), a protein involved in the regulation of gene expression and implicated in various cancers, including breast cancer.

Case Study: BRD4 Inhibition

  • Study Overview : A study synthesized derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one, evaluating their inhibitory activities against BRD4. The compound DDT26 exhibited a potent inhibitory effect with an IC50 value of 0.237 μM against BRD4 and demonstrated significant anti-proliferative activity against triple-negative breast cancer (TNBC) cell lines and MCF-7 cells .
  • Mechanism : Molecular docking studies revealed that the 3,5-dimethylisoxazole moiety fits into the acetylated lysine binding pocket of BRD4, forming critical hydrogen bonds and hydrophobic interactions that enhance binding affinity .

Neuropharmacology

The compound has also been studied for its neuropharmacological properties. Its structural features suggest potential interactions with neurotransmitter systems.

Case Study: Neuropharmacological Activity

  • Research Findings : Compounds derived from isoxazole structures have shown promise in modulating neurotransmitter activity, which could be beneficial in treating neurological disorders such as anxiety and depression. The presence of the isoxazole ring enhances the compound's ability to interact with receptors involved in these pathways .

Synthesis of Bioactive Molecules

This compound serves as a versatile building block for synthesizing various bioactive compounds.

Synthesis Examples :

  • Modification of Cytisine : Researchers have explored modifying cytisine by incorporating isoxazole derivatives to create new compounds with enhanced biological activity. This approach aims to develop novel agents with potential therapeutic applications .
CompoundStructureApplication
DDT26DDT26 StructureBRD4 Inhibitor
Cytisine DerivativeCytisine StructureNeurological Activity

Mechanism of Action

Comparison with Similar Compounds

Research Findings and Limitations

Available Data Gaps

  • No direct pharmacological or toxicological data for this compound are provided in the evidence.
  • Comparative studies with other isoxazole derivatives (e.g., 3-methyl-5-phenylisoxazole-4-amine) are absent, limiting insights into structure-activity relationships.

Biological Activity

N-[(3,5-Dimethylisoxazol-4-yl)methyl]-N-methylamine is a compound of significant interest due to its biological activities, particularly in the context of cancer therapy. This article presents a comprehensive overview of its biological activity, focusing on its mechanisms of action, target interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H12_{12}N2_2O. Its structure features a 3,5-dimethylisoxazole moiety that contributes to its biological properties. The compound's unique features include:

Property Details
Molecular FormulaC7_7H12_{12}N2_2O
Molecular Weight140.18 g/mol
Functional GroupsIsoxazole ring, amine group

The primary mechanism of action for this compound involves its interaction with Bromodomain-containing protein 4 (BRD4) . This protein plays a crucial role in regulating gene transcription and is implicated in various cancers.

Target Interaction

  • BRD4 Inhibition : The compound acts as a competitive inhibitor for BRD4 by mimicking acetylated lysines, which are critical for BRD4's binding to histones.
  • Biochemical Pathways : Inhibition of BRD4 leads to modulation in the expression of oncogenes such as c-MYC and γ-H2AX, affecting cell proliferation and survival pathways .

Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-proliferative effects against various cancer cell lines, including triple-negative breast cancer (TNBC) and MCF-7 cells. Key findings include:

  • Cell Cycle Arrest : The compound induces G0/G1 phase arrest in tumor cells, leading to apoptosis .
  • DNA Damage Induction : It has been shown to cause DNA damage through the activation of γ-H2AX signaling pathways.

Case Studies

Several studies highlight the efficacy of this compound in preclinical models:

  • Study on TNBC : A study demonstrated that the compound significantly reduced cell viability in TNBC cell lines by inducing apoptosis and inhibiting migration.
  • Comparative Analysis : In comparison with other BRD4 inhibitors, this compound showed superior activity against BRD4 with an IC50_{50} value indicating potent inhibition .

Summary of Findings

Study Cell Line Activity IC50 Value
Anti-proliferative effectsTNBCInduces apoptosis< 0.003 μM
DNA damage inductionMCF-7Activates γ-H2AXNot specified

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine, and how are intermediates purified?

  • Methodological Answer : The compound is synthesized via Pd-catalyzed coupling reactions (e.g., Pd₂(dba)₃/BINAP) with substituted pyrazol-5-amine derivatives, followed by HPLC purification to isolate intermediates and final products . Key steps include optimizing reaction time and temperature to minimize side products. For example, using t-BuONa as a base enhances nucleophilic substitution efficiency .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For instance, ¹H-NMR chemical shifts for aromatic protons in the 3,5-dimethylisoxazole moiety typically appear at δ 2.2–2.4 ppm (methyl groups) and δ 6.1–6.3 ppm (isoxazole ring protons) . Infrared (IR) spectroscopy identifies functional groups like C=N (1635–1589 cm⁻¹) and N–H stretches (2766 cm⁻¹) .

Q. What thermodynamic properties (e.g., ΔfH°, ΔrG°) are available for this compound?

  • Methodological Answer : NIST Chemistry WebBook provides enthalpy of formation (ΔfH°gas) and reaction Gibbs free energy (ΔrG°) for related methylamine derivatives. For example, ΔfH°gas for N-methylamine analogs ranges from −40 to −60 kJ/mol, depending on substituents . Computational tools like Gaussian can validate these values against experimental data .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale syntheses of this compound?

  • Methodological Answer : Catalyst screening (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) and solvent selection (DCM vs. THF) significantly impact yields. For example, coupling reactions with EDC/HOBt in DCM achieve >80% conversion, while microwave-assisted synthesis reduces reaction time by 50% . Kinetic studies using LC-MS can identify rate-limiting steps .

Q. What strategies resolve contradictions in spectral data (e.g., overlapping NMR peaks)?

  • Methodological Answer : Advanced NMR techniques, such as 2D-COSY or HSQC, differentiate overlapping signals. For example, NOESY experiments confirm spatial proximity between the isoxazole methyl groups and adjacent aromatic protons . X-ray crystallography (using SHELX programs) provides unambiguous structural validation .

Q. How is X-ray crystallography applied to determine the molecular structure of derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL refines structures against high-resolution data (e.g., R-factor < 0.05). Twinning correction is critical for crystals with pseudo-symmetry. For example, the 3,5-dimethylisoxazole moiety in related compounds shows planar geometry with bond lengths of 1.36–1.40 Å (C–N) .

Q. How do substituents on the isoxazole ring influence conformational stability and reactivity?

  • Methodological Answer : Computational docking (e.g., AutoDock Vina) assesses steric effects of substituents. Methyl groups at the 3,5-positions enhance π-stacking with aromatic residues in enzyme binding pockets, as seen in bromodomain inhibitors . Free energy perturbation (FEP) calculations quantify substituent contributions to binding affinity .

Q. How are discrepancies between experimental and computational data (e.g., DFT vs. crystallography) analyzed?

  • Methodological Answer : Hybrid QM/MM methods reconcile differences in bond angles or torsional strains. For example, DFT-optimized geometries may deviate by <2% from X-ray data when dispersion corrections are applied . Statistical error analysis (e.g., χ² tests) validates force field parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.